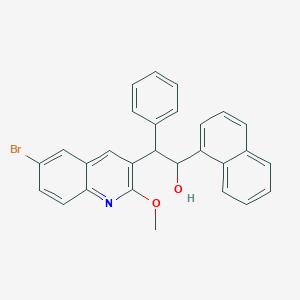

![molecular formula C23H21N3O B2652761 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide CAS No. 1798546-33-4](/img/structure/B2652761.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

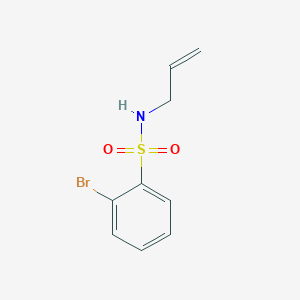

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Anticholinesterase Potential and Structural Insights

Imidazo[1,2-a]pyridine-based compounds have demonstrated significant potential in the treatment of heart and circulatory failures, with many analogues under development for pharmaceutical applications. Notably, derivatives with biphenyl side chains have been identified as potential acetylcholinesterase (AChE) inhibitors, while those with phenyl side chains exhibit better butyrylcholinesterase (BChE) inhibition effects. These findings highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives in addressing conditions related to cholinesterase activity, supported by computational molecular docking studies (Kwong et al., 2019).

Versatility in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. It has been associated with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This versatility underscores the potential of imidazo[1,2-a]pyridine derivatives in the development of novel therapeutic agents, with several compounds already in marketed preparations (Deep et al., 2016).

Potential for SPECT Imaging Probes

Imidazo[1,2-a]pyridines have been explored for their potential as selective ligands for Peripheral Benzodiazepine Receptors (PBR), with applications in in vivo studies using Single Photon Emission Computed Tomography (SPECT). The synthesis of [123I] labeled analogues demonstrates the feasibility of employing imidazo[1,2-a]pyridine derivatives as probes for studying PBR, offering insights into their utility in diagnostic imaging and potentially guiding therapeutic interventions (Katsifis et al., 2000).

Functionalization for Enhanced Biological Activity

Research has also focused on the synthesis and functionalization of imidazo[1,2-a]pyridines under mild reaction conditions. These efforts aim to enhance biological activity by developing new methods for the synthesis of functionalized derivatives, highlighting the ongoing efforts to exploit the imidazo[1,2-a]pyridine scaffold for pharmaceutical applications (Ravi & Adimurthy, 2017).

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-16,18H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXCGKYXIDUMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

methanone](/img/structure/B2652688.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)

![4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2652696.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2652697.png)

![1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652700.png)